5,6,7,8-Tetrahydro-2-methylthio-6-quinazolinone
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Overview
Description
5,6,7,8-Tetrahydro-2-methylthio-6-quinazolinone is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-2-methylthio-6-quinazolinone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with a suitable thioether in the presence of a cyclizing agent . The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, with the addition of catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings . Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, is increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-2-methylthio-6-quinazolinone undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted quinazolinones .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-2-methylthio-6-quinazolinone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, it can interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthylamine: Another heterocyclic compound with similar structural features but different biological activities.
6,7,8,9-Tetrahydro-2-methyl-5H-pyrido[3,2-b]indole: Shares a similar core structure but has distinct pharmacological properties.
5,6,7,8-Tetrahydro-2-methylthio-6-quinazolinone: The compound itself, highlighting its unique combination of a quinazolinone core with a methylthio substituent.
Uniqueness
This compound stands out due to its unique combination of a quinazolinone core with a methylthio substituent, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methylsulfanyl-7,8-dihydro-5H-quinazolin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-13-9-10-5-6-4-7(12)2-3-8(6)11-9/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIURQGJDKHCNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2CC(=O)CCC2=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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